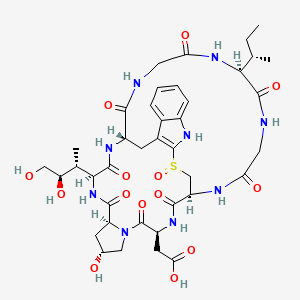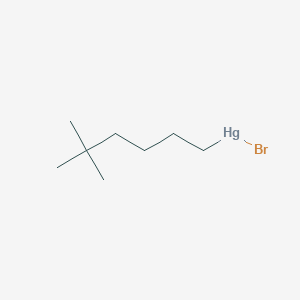
1,1-Dichloro-1-fluorohexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluorohexan-2-ol is an organic compound that belongs to the class of haloalcohols It is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluorohexan-2-ol can be synthesized through several methods. One common approach involves the halogenation of hexan-2-ol using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexan-2-ol is reacted with chlorine and fluorine gases in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1-fluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding hexan-2-ol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products:
Oxidation: Hexan-2-one or hexanoic acid.
Reduction: Hexan-2-ol.
Substitution: Various substituted hexan-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dichloro-1-fluorohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and hydroxyl functionalities into molecules.
Biology: The compound can be used to study the effects of halogenated alcohols on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-dichloro-1-fluorohexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1,1-Dichloro-1-fluoroethane: A smaller haloalkane with similar halogenation but different chain length.
1,1-Difluoro-1,2-dichloroethane: Another haloalkane with two fluorine and two chlorine atoms.
1,1-Difluorocyclopropane: A cyclic compound with fluorine substituents.
Uniqueness: 1,1-Dichloro-1-fluorohexan-2-ol is unique due to its specific combination of halogen atoms and hydroxyl group on a hexane backbone
Properties
CAS No. |
6304-14-9 |
|---|---|
Molecular Formula |
C6H11Cl2FO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
1,1-dichloro-1-fluorohexan-2-ol |
InChI |
InChI=1S/C6H11Cl2FO/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
AEUQAFIOUWACSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(F)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)




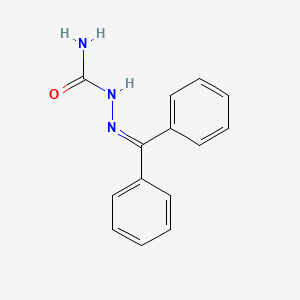
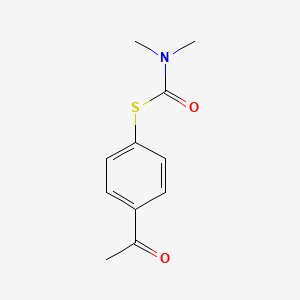
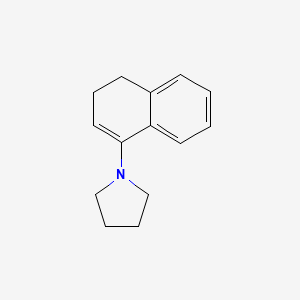
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)


